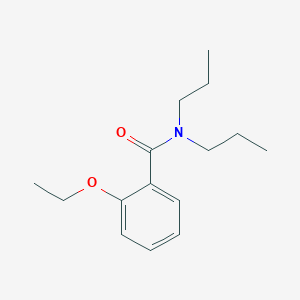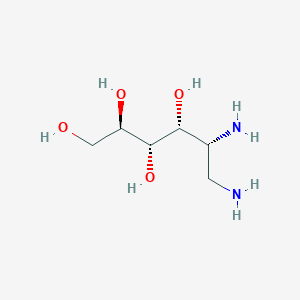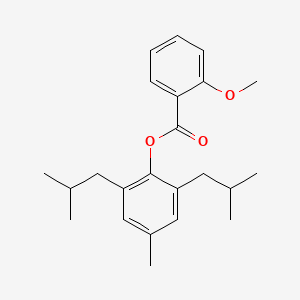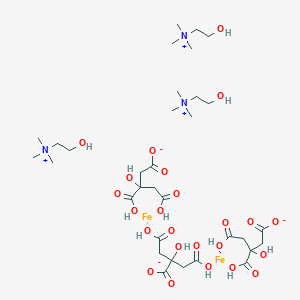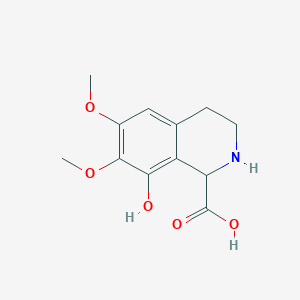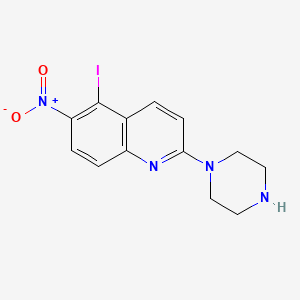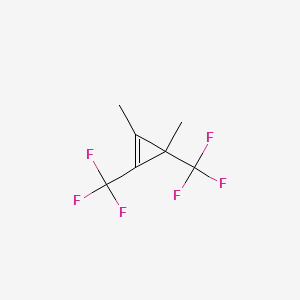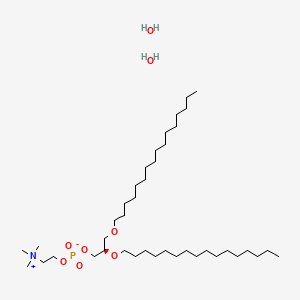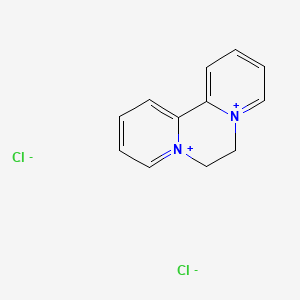
Diquat dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diquat dichloride is an organic dicationic compound widely used as a non-selective contact herbicide. It is known for its ability to cause desiccation and defoliation in plants. The compound is highly soluble in water and is often used in agricultural settings to control broad-leaved weeds and grasses. This compound is recognized for its rapid action and effectiveness in various environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions: Diquat dichloride is synthesized through the oxidative coupling of pyridine to form 2,2’-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting 2,2’-bipyridine with 1,2-dibromoethane .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and precise temperature control to facilitate the oxidative coupling and subsequent ethylene bridge formation .
化学反应分析
Types of Reactions: Diquat dichloride primarily undergoes redox reactions. It is known to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) through reduction-oxidation processes .
Common Reagents and Conditions: The compound reacts with reducing agents that convert it to radical cations, which are responsible for its herbicidal activity. Common reagents include various reducing agents and catalysts that facilitate the redox reactions .
Major Products Formed: The primary products formed from the reactions of this compound are radical cations, which play a crucial role in its mechanism of action as a herbicide .
科学研究应用
Diquat dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of redox reactions and radical chemistry.
Biology: Employed in research on oxidative stress and its effects on cellular structures.
Medicine: Investigated for its potential role in inducing oxidative stress in cancer cells, leading to apoptosis.
Industry: Utilized in agricultural settings for weed control and crop desiccation
作用机制
The mechanism of action of diquat dichloride involves the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through redox reactions. These reactive species cause oxidative stress, leading to cellular damage and death in plants. The compound targets cellular membranes and disrupts the photosynthesis process, resulting in rapid desiccation and death of the target plant .
相似化合物的比较
Paraquat: Another bipyridyl herbicide with a similar mechanism of action but higher toxicity to humans.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and effectiveness
Uniqueness: Diquat dichloride is unique in its rapid action and effectiveness in a wide range of environmental conditions. Unlike paraquat, it is less toxic to humans, making it a preferred choice in certain agricultural applications .
属性
CAS 编号 |
4032-26-2 |
|---|---|
分子式 |
C12H12Cl2N2 |
分子量 |
255.14 g/mol |
IUPAC 名称 |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dichloride |
InChI |
InChI=1S/C12H12N2.2ClH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |
InChI 键 |
SKYNPRKUXHXZFJ-UHFFFAOYSA-L |
规范 SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


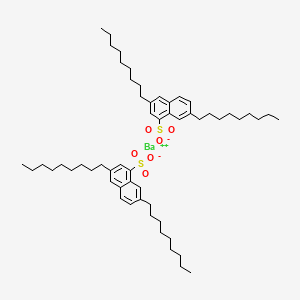
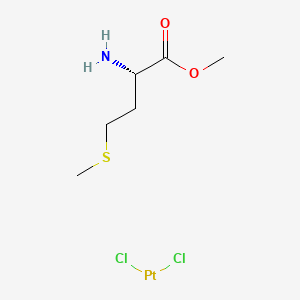
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
